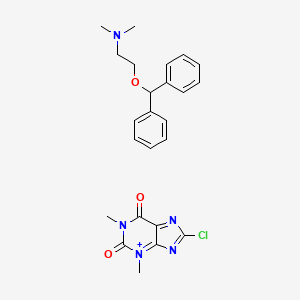
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate is a complex compound that includes a piperidine derivative and a ruthenium ion. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions .
Preparation Methods
The synthesis of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate involves multiple steps. One common method includes the reaction of piperidine derivatives with ruthenium chloride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperidinones, while reduction reactions can produce substituted piperidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and cycloaddition . In biology and medicine, piperidine derivatives are known for their pharmacological activities and are used in the development of drugs for treating various conditions . The ruthenium component adds to its versatility, making it useful in industrial applications such as the synthesis of fine chemicals and materials .
Mechanism of Action
The mechanism of action of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate involves its interaction with molecular targets and pathways. The piperidine moiety can interact with various biological receptors, while the ruthenium ion can participate in redox reactions, influencing cellular processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other piperidine derivatives and ruthenium complexes, 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate stands out due to its unique combination of properties. Similar compounds include other piperidine-based drugs and ruthenium catalysts, such as cis-bis(2,2’-bipyridine)dichlororuthenium(II) hydrate and iridium(IV) chloride . The presence of both piperidine and ruthenium in a single compound provides a synergistic effect, enhancing its overall functionality and application potential .
Properties
Molecular Formula |
C30H56ClN6ORu+ |
|---|---|
Molecular Weight |
653.3 g/mol |
IUPAC Name |
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate |
InChI |
InChI=1S/3C10H18N2.ClH.H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*9-10H,1-8H2;1H;1H2;/q3*-2;;;+8/p-1 |
InChI Key |
CLBOMBTXUOJJEE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.O.[Cl-].[Ru+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)

![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)


![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)

